molecular formula C30H20N4O22S6 B1207837 Calcichrome CAS No. 3810-39-7

Calcichrome

Cat. No.: B1207837
CAS No.: 3810-39-7
M. Wt: 980.9 g/mol
InChI Key: GXXWRHRRUAJSPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Calcichrome can be synthesized by dissolving a specific amount of the compound in double-distilled water to prepare a stock solution. For example, a solution of this compound (1x10^-3 M) can be prepared by dissolving 0.098 grams of this compound in double-distilled water and diluting it to 100 milliliters . This stock solution can then be used to prepare a series of solutions with varying concentrations by appropriate dilution.

Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The compound is synthesized through a series of chemical reactions, followed by purification and crystallization processes to obtain the final product. The exact details of the industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Calcichrome undergoes various types of chemical reactions, including complexation, oxidation, and reduction. It forms stable complexes with metal ions such as calcium, copper, and magnesium . The complexation reaction typically occurs via the hydroxyl groups of this compound, and the stoichiometric ratio of the formed complex is often 1:1 .

Common Reagents and Conditions: Common reagents used in reactions with this compound include calcium chloride, copper sulfate, and magnesium chloride. The reactions are typically carried out in aqueous solutions at specific pH levels to ensure optimal complexation. For example, the complexation of this compound with calcium ions occurs at a pH of 8.5 .

Major Products Formed: The major products formed from reactions involving this compound are metal-calcichrome complexes. These complexes are often analyzed using spectrophotometric and potentiometric methods to determine the concentration of metal ions in various samples .

Comparison with Similar Compounds

Calcichrome is unique in its ability to form stable complexes with a wide range of metal ions. Similar compounds include other metal ion indicators and spectrophotometric reagents such as murexide and eriochrome black T. this compound is particularly selective for calcium ions and has been extensively studied for its applications in calcium determination . Its stability and selectivity make it a valuable reagent in various analytical and industrial applications .

Properties

IUPAC Name

5-[(1,8-dihydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-4-hydroxy-3-[(8-hydroxy-3,6-disulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N4O22S6/c35-20-9-16(59(45,46)47)2-11-1-14(57(39,40)41)7-18(24(11)20)31-33-27-22(61(51,52)53)5-12-3-15(58(42,43)44)8-19(25(12)29(27)37)32-34-28-23(62(54,55)56)6-13-4-17(60(48,49)50)10-21(36)26(13)30(28)38/h1-10,35-38H,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXWRHRRUAJSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)O)O)O)O)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N4O22S6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

980.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3810-39-7
Record name Calcichrome
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141149
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-Naphthalenedisulfonic acid, 5-[2-(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)diazenyl]-4-hydroxy-3-[2-(8-hydroxy-3,6-disulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:6)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 5-((1,8-dihydroxy-3,6-disulphonaphthalen-2-yl)azo)-4-hydroxy-3((8-hydroxy-3,6-disulphonaphthalen-1-yl)azo)naphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.168
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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